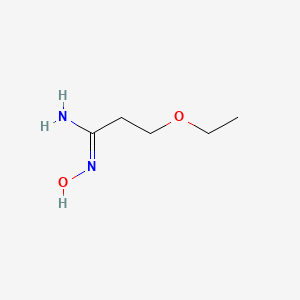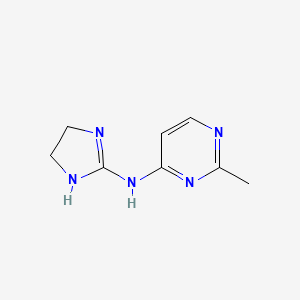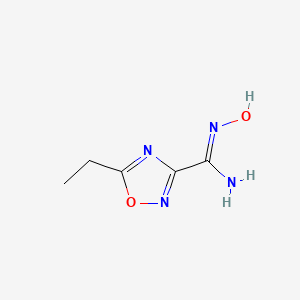
5-Nitro-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and a nitro group attached to the ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with nitro-substituted carboxylic acids or their derivatives. One common method includes the reaction of an acylhydrazide with nitroacetic acid under acidic conditions, followed by cyclization to form the oxadiazole ring . Another approach involves the oxidative cyclization of semicarbazones with bromine in acetic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro-substituted oxadiazoles.
Reduction: Reduction of the nitro group can yield amino-substituted oxadiazoles.
Substitution: The nitro group can be substituted with other nucleophiles, such as alkoxy, azido, or amino groups.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid is commonly used for oxidative cyclization.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.
Substitution: Nucleophilic substitution reactions often involve the use of nucleophiles like alkoxides, azides, or amines under basic conditions.
Major Products Formed
Oxidation: Nitro-substituted oxadiazoles.
Reduction: Amino-substituted oxadiazoles.
Substitution: Alkoxy, azido, or amino-substituted oxadiazoles.
Wissenschaftliche Forschungsanwendungen
5-Nitro-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 5-Nitro-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets and pathways. For example, as an enzyme inhibitor, it binds non-covalently to the active site of acetylcholinesterase and butyrylcholinesterase, blocking the entry of substrates and inhibiting enzyme activity . In anticancer applications, it targets enzymes like thymidylate synthase and histone deacetylase, disrupting cellular processes essential for cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1,3,4-oxadiazol-2-amine: Similar structure but with an amino group instead of a nitro group.
3-Nitro-1,2,4-oxadiazole: Another nitro-substituted oxadiazole with a different ring structure.
5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine: Contains a nitrophenyl group attached to the oxadiazole ring.
Uniqueness
5-Nitro-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group enhances its reactivity and potential as an energetic material, while its oxadiazole ring contributes to its stability and versatility in various applications .
Eigenschaften
Molekularformel |
C2H2N4O3 |
|---|---|
Molekulargewicht |
130.06 g/mol |
IUPAC-Name |
5-nitro-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C2H2N4O3/c3-1-4-5-2(9-1)6(7)8/h(H2,3,4) |
InChI-Schlüssel |
DZNMNRIBCGTLCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NN=C(O1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13102152.png)






![6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13102178.png)
![17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8,10,12,19(28),21,23,25,29,31,33,35,38,40,42-octadecaene-4,7,14,20,27,37-hexone](/img/structure/B13102188.png)

![4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102193.png)

